2-Acetylthiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazolidin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCSPJPIAZEQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867274 | |
| Record name | 1-(1,3-Thiazolidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67399-73-9 | |
| Record name | Ethanone, 1-(2-thiazolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067399739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Spectroscopic Guide to 2-Acetylthiazolidine: Elucidating Molecular Structure through NMR, IR, and MS
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Acetylthiazolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a saturated five-membered ring containing both sulfur and nitrogen, the thiazolidine core presents a unique electronic environment. The addition of an acetyl group at the nitrogen atom introduces characteristic features that are readily identifiable through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this molecule and its analogues.
While direct, comprehensive spectral libraries for 2-Acetylthiazolidine are not abundantly published, this guide synthesizes data from closely related, well-characterized analogues, such as N-Acetyl-thiazolidine-4-carboxylic acid, and fundamental spectroscopic principles to present a robust and predictive analysis.[1][2][3][4] Every analytical technique discussed is accompanied by a field-proven experimental protocol, offering a self-validating framework for laboratory application.
Molecular Structure and Spectroscopic Overview
2-Acetylthiazolidine is comprised of a thiazolidine ring N-acylated with an acetyl group. The structural features—a tertiary amide, a thioether, and a saturated heterocyclic ring—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and studying the molecule's interactions.
Our analytical journey will dissect the molecule's identity through three core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to map the proton and carbon framework.
-
Infrared (IR) Spectroscopy to identify key functional groups and their vibrational modes.
-
Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns.
Caption: Molecular structure of 2-Acetylthiazolidine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-Acetylthiazolidine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of 2-Acetylthiazolidine is expected to show four distinct signals corresponding to the protons on the thiazolidine ring and the acetyl methyl group. Due to the nature of the amide bond, rotation around the C-N bond can be restricted, potentially leading to magnetic non-equivalence of the protons on the carbons adjacent to the nitrogen, which would result in more complex splitting patterns or broadened signals at room temperature.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ (Acetyl) | ~2.1 | Singlet (s) | N/A | Typical for an N-acetyl methyl group, deshielded by the adjacent carbonyl. |
| C5-H₂ | ~3.1 | Triplet (t) | ~6-7 | Methylene protons adjacent to the sulfur atom. |
| C4-H₂ | ~3.8 | Triplet (t) | ~6-7 | Methylene protons adjacent to the electron-withdrawing acetylated nitrogen. |
| C2-H₂ | ~4.6 | Singlet (s) | N/A | Methylene protons situated between two heteroatoms (S and N), leading to significant deshielding. |
Expert Insights: The singlet for the C2-H₂ protons is a key identifier. These protons are flanked by sulfur and the acetylated nitrogen, which strongly deshields them. Their chemical shift is the most downfield among the ring protons. The protons at C4 and C5 are expected to appear as triplets due to coupling with each other. The C4 protons are more deshielded than the C5 protons because of their proximity to the electronegative nitrogen atom of the amide group.
Caption: General workflow for synthesis and spectroscopic validation.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₃ (Acetyl) | ~22 | Typical chemical shift for a methyl group of an N-acetyl moiety. |
| C 5 | ~30 | Aliphatic carbon adjacent to sulfur. |
| C 4 | ~48 | Aliphatic carbon adjacent to the acetylated nitrogen, shifted downfield. |
| C 2 | ~55 | Carbon flanked by both sulfur and nitrogen, experiencing the most deshielding among the ring carbons. |
| C =O (Acetyl) | ~170 | Characteristic chemical shift for an amide carbonyl carbon. |
Expert Insights: The chemical shifts are highly diagnostic. The amide carbonyl carbon is the most downfield signal, as expected.[5] Among the aliphatic carbons, the C2 carbon is the most deshielded due to the additive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. This predictive data provides a solid foundation for interpreting experimental results.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The IR spectrum of 2-Acetylthiazolidine is dominated by a very strong absorption from the amide carbonyl group.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH₃ |
| ~1650 | Strong | C=O Stretch | Tertiary Amide |
| ~1420 | Medium | C-N Stretch | Amide |
| ~600-700 | Weak-Medium | C-S Stretch | Thioether |
Expert Insights: The most crucial peak for identification is the strong amide C=O stretch around 1650 cm⁻¹.[5] Its position indicates a tertiary amide, distinguishing it from secondary amides which would also show an N-H stretch. The absence of any significant absorption in the 3200-3500 cm⁻¹ region confirms the tertiary nature of the amide. The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic than the carbonyl peak.
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₉NOS
-
Molecular Weight: 131.19 g/mol
-
Molecular Ion (M⁺): m/z = 131
Key Fragmentation Pathways: The molecular ion of 2-Acetylthiazolidine is expected to be observable. The primary fragmentation is likely initiated by the loss of the acetyl group or cleavage of the thiazolidine ring.
-
Loss of the Acetyl Radical: A prominent fragmentation pathway involves the cleavage of the N-acetyl bond, leading to the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).
-
[M - 42]⁺: m/z = 89 (loss of ketene), corresponding to the thiazolidine cation.
-
[M - 43]⁺: m/z = 88 (loss of acetyl radical), corresponding to the thiazolidine iminium ion. This is often a very stable and abundant fragment.[3]
-
-
Ring Cleavage: The thiazolidine ring can undergo fragmentation, for example, through the loss of ethylene (C₂H₄), leading to a fragment at m/z = 103.[3]
-
Base Peak: The most stable fragment, often the base peak, is frequently the acetyl cation [CH₃CO]⁺ at m/z = 43.[3]
Caption: Key predicted mass spectrometry fragmentation pathways.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of purified 2-Acetylthiazolidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For GC-MS, a non-polar capillary column is suitable.
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.
-
-
Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the known structure of the molecule.
Conclusion
The structural elucidation of 2-Acetylthiazolidine is straightforward with a multi-spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amide functional group, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide serve as a robust framework for the characterization of 2-Acetylthiazolidine and can be readily adapted for other N-substituted thiazolidine derivatives.
References
-
AERU, University of Hertfordshire. (n.d.). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]
-
Fengchen Group. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1. Retrieved from [Link]
-
PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 3-acetyl-. Retrieved from [Link]
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Kunshan Sinovid Bio-Tech Co., Ltd. (2023). N-Acetyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]
- Guella, G., & Dalla Serra, M. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 721-730.
- Valeria, M., et al. (1996). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 118(51), 13071-13078.
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Cárdenas, G., & Argandoña, E. (2000). IR spectrum obtained with N-acetyl d-glucosamine. Representation of the baselines adopted. ResearchGate. Retrieved from [Link]
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American Chemical Society. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A. Retrieved from [Link]
- Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549.
- Zhidkova, E., et al. (2023). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide as promising scaffold for designing new antifungal compounds. Chimica Techno Acta, 10(1).
- Singh, K., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation.
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Letters in Applied NanoBioScience, 12(3), 82.
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An In-Depth Technical Guide to the 2-Acetylthiazolidine Core and Its Derivatives: Synthesis, Properties, and Therapeutic Applications
This guide provides an in-depth exploration of the 2-acetylthiazolidine scaffold and the broader family of thiazolidine derivatives, a cornerstone in modern medicinal chemistry and drug development. We will dissect the core structure, delve into pivotal synthetic methodologies, and illuminate the structure-activity relationships that grant these molecules a remarkable breadth of pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic system.
The Thiazolidine Core: A Privileged Scaffold
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. Its structural simplicity belies a sophisticated chemical character that makes it a "privileged scaffold" in drug design. The non-planar, puckered conformation of the ring and the presence of two heteroatoms create a unique three-dimensional structure that can engage with biological targets in highly specific ways.
The versatility of the thiazolidine core is further enhanced by the ease with which it can be functionalized at various positions, particularly at the C2, C4, and N3 atoms. This allows for the systematic modification of the molecule's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—to optimize pharmacokinetic and pharmacodynamic profiles.[1][2]
The 2-acetylthiazolidine structure introduces a key acetyl group at the C2 position, which significantly influences its reactivity and applications, particularly in flavor chemistry and as a synthon for more complex derivatives.
Caption: Core structure of 2-acetylthiazolidine, highlighting key positions for substitution.
Synthesis of the Thiazolidine Ring System
The construction of the thiazolidine nucleus is most commonly achieved through the condensation reaction between a β-aminothiol and a carbonyl compound (an aldehyde or a ketone). This reaction is a cornerstone of thiazolidine chemistry due to its efficiency and the ready availability of starting materials.
General Condensation Reaction
The prototypical synthesis involves the reaction of L-cysteine with a suitable carbonyl compound. The nucleophilic thiol group of cysteine attacks the electrophilic carbonyl carbon, followed by an intramolecular cyclization via the amino group, ultimately yielding the thiazolidine ring after dehydration.[3]
This method is widely employed for generating a variety of 2-substituted thiazolidine-4-carboxylic acids, which are valuable intermediates in pharmaceutical synthesis.[3] The reaction conditions, such as pH and temperature, can be tuned to optimize yields and control stereochemistry.
Caption: A generalized workflow for the synthesis of thiazolidine derivatives.
Maillard Reaction and Flavor Chemistry
In the context of food science, 2-acetylthiazolidine and its more aromatic counterpart, 2-acetyl-2-thiazoline, are significant products of the Maillard reaction.[4][5] This complex series of reactions between amino acids (like cysteine) and reducing sugars is responsible for the desirable flavors in cooked foods. 2-Acetyl-2-thiazoline, in particular, is known for its intense roasted, popcorn-like aroma.[6][7][8]
The formation pathway involves the degradation of cysteine to produce hydrogen sulfide and ammonia, which then react with dicarbonyl compounds like methylglyoxal (derived from sugars) to form the thiazole or thiazoline ring.[4][9][10] The temperature and pH of the reaction environment significantly affect the yield of these flavor compounds.[5]
Key Derivatives and Their Pharmacological Significance
The true power of the thiazolidine scaffold lies in its derivatization. By modifying the core structure, medicinal chemists have developed compounds with a vast array of biological activities.
Thiazolidinediones (TZDs): The Metabolic Modulators
Perhaps the most famous derivatives are the 2,4-thiazolidinediones (TZDs), which feature two carbonyl groups on the thiazolidine ring. This class of compounds, including drugs like Pioglitazone and Rosiglitazone, are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[11][12]
-
Mechanism of Action: Activation of PPARγ, a nuclear receptor, leads to the regulation of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity, making TZDs effective in the treatment of type 2 diabetes.[1][12]
The structural flexibility of the TZD core, especially at the C5 position, allows for extensive derivatization to fine-tune bioactivity and selectivity.[11]
Antimicrobial and Antifungal Agents
The thiazolidine nucleus is a common feature in a wide range of antimicrobial agents.[13][14][15][16][17] Derivatives have been synthesized that show potent activity against various strains of bacteria and fungi.[18][19]
-
Structure-Activity Relationship (SAR): The antimicrobial activity is highly dependent on the nature of the substituents at the C2 and N3 positions.[18] Introducing aromatic or heterocyclic moieties can enhance the compound's ability to interfere with microbial processes. For instance, certain thiazolidin-4-one derivatives have been shown to inhibit biofilm formation, a critical factor in persistent infections.[20]
Anticancer Agents
In recent years, thiazolidine derivatives, particularly TZDs, have emerged as promising scaffolds for anticancer drug development.[11][21] Their mechanisms of action are often multifactorial and can be both PPARγ-dependent and -independent.[12]
-
Therapeutic Mechanisms:
The ability to modify the TZD structure allows for the design of agents that can target specific pathways involved in tumorigenesis.[11][23]
Other Therapeutic Areas
The versatility of the thiazolidine core has led to its exploration in numerous other therapeutic areas, with derivatives showing promise as:
Experimental Protocols: A Foundational Synthesis
Protocol: Synthesis of 2-Alkylthiazolidines
This protocol provides a general method for the synthesis of 2-alkylthiazolidine derivatives, adapted from established procedures for trace aldehyde analysis.[26]
Objective: To synthesize a 2-alkylthiazolidine via condensation of cysteamine with an aldehyde.
Materials:
-
Cysteamine hydrochloride
-
Aldehyde (e.g., acetaldehyde, propionaldehyde)
-
2 N Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃) solution (0.28 g/mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve cysteamine hydrochloride in 100 mL of deionized water.
-
Adjust the pH of the solution to 6.2 using 2 N NaOH. This deprotonates the amine, making it a more effective nucleophile.
-
Add an aqueous or methanolic solution of the desired aldehyde dropwise to the cysteamine solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours to ensure complete reaction.
-
Quench the reaction by pouring the mixture into 50 mL of cold potassium carbonate solution. This step neutralizes any remaining acid and aids in the extraction.
-
Extract the aqueous solution with two 25 mL portions of dichloromethane to move the organic product into the organic layer.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the dichloromethane under normal pressure, followed by reduced pressure, to yield the crude 2-alkylthiazolidine product.
-
The product can be further purified by distillation under reduced pressure.[26]
Analytical Characterization
The identification and quantification of 2-acetylthiazolidine and its derivatives are crucial for both quality control in manufacturing and for research purposes.
-
Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD), is a highly sensitive method for analyzing thiazolidine derivatives.[26][27] This technique is widely used in the food industry to detect trace amounts of aldehydes after derivatization with cysteamine.[27][28]
-
Mass Spectrometry (MS): GC-MS provides structural information, allowing for the definitive identification of specific thiazolidine compounds based on their fragmentation patterns.[26][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the precise structure and stereochemistry of newly synthesized thiazolidine derivatives.[26]
Table 1: Pharmacological Activities of Thiazolidine Derivatives
| Derivative Class | Primary Target/Mechanism | Therapeutic Application | Key References |
| 2,4-Thiazolidinediones | PPARγ Agonism | Antidiabetic, Anticancer | [1][11][12][13] |
| Thiazolidin-4-ones | Various (e.g., MurB, CYP51) | Antibacterial, Antifungal | [15][18][20] |
| 2-Imino-thiazolidines | Various | Anticancer, Antimicrobial | [29] |
| N-Substituted Thiazolidines | Various | Anti-inflammatory, Antiviral | [16][17][24] |
Conclusion and Future Outlook
The thiazolidine core continues to be a scaffold of immense interest in the scientific community. Its synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives ensure its place in the future of drug discovery.[16][30] Current research focuses on designing novel derivatives with enhanced potency and selectivity, particularly in the fields of oncology and infectious diseases.[31] The ongoing exploration of structure-activity relationships, aided by in silico modeling and high-throughput screening, will undoubtedly unlock new therapeutic potentials for this remarkable heterocyclic system.[2][23][32]
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An In-depth Technical Guide to the Theoretical Stability of 2-Acetylthiazolidine
Abstract
2-Acetylthiazolidine is a pivotal molecule, recognized for its significant contribution to the desirable roasted and savory aromas in thermally processed foods as a product of the Maillard reaction. Its stability is a critical parameter influencing the shelf-life, sensory profile, and potential biological activity of food products and pharmaceutical formulations. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the stability of 2-Acetylthiazolidine. We delve into the quantum chemical foundations for assessing molecular stability, detail the principal degradation pathways including hydrolysis, oxidation, and thermal decomposition, and analyze the environmental factors influencing these processes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind computational choices and outlining self-validating protocols for theoretical stability analysis.
Introduction: The Significance of 2-Acetylthiazolidine
2-Acetylthiazolidine belongs to the thiazolidine class of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is primarily formed during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[1][2] Specifically, it is a key intermediate arising from the reaction of cysteine with dicarbonyl compounds.[3] The presence and concentration of 2-Acetylthiazolidine are directly linked to the rich, cracker-like, and roasted flavors in foods like baked bread, coffee, and cooked meats.
Beyond flavor science, the thiazolidine scaffold is of immense interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antibiotics like penicillin.[4][5] Understanding the stability of this scaffold is paramount for drug design, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. Theoretical studies provide a powerful, molecular-level lens to predict stability, elucidate degradation mechanisms, and guide the development of strategies to mitigate unwanted reactions. This guide bridges the gap between fundamental theory and practical application, providing a robust framework for the computational investigation of 2-Acetylthiazolidine stability.
Theoretical Foundations for Stability Analysis
The stability of a molecule is not a single property but a multifaceted concept encompassing its resistance to conformational change and chemical decomposition. Computational chemistry offers a suite of tools to probe these aspects with high precision.
Expertise in Method Selection: Why DFT?
For studying chemical reactivity and reaction mechanisms, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry. It provides an optimal balance between computational cost and accuracy for molecules of this size.
-
Causality: DFT is chosen over simpler methods (like semi-empirical) because it explicitly treats electron correlation, which is crucial for accurately describing bond breaking and forming processes that define chemical reactions. It is more computationally feasible than higher-level ab initio methods (like coupled cluster), which are often too demanding for calculating entire reaction pathways.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for reliable results. Functionals like B3LYP or those from the M06 suite are frequently used for mechanistic studies.[6] A Pople-style basis set such as 6-311+G(d,p) is often sufficient to provide a good description of the electronic structure, including polarization and diffuse functions necessary for anions and transition states.[6]
Molecular Dynamics (MD) Simulations
While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as solvent molecules.[7] This is particularly useful for understanding how a molecule like 2-Acetylthiazolidine behaves in an aqueous solution, which is its typical environment in food and biological systems.
Degradation Pathways: A Mechanistic Investigation
The stability of 2-Acetylthiazolidine is primarily dictated by its susceptibility to ring-opening and subsequent reactions. The main degradation pathways are hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Degradation: The Iminium Ion Pathway
The most significant degradation pathway for 2-substituted thiazolidines is hydrolysis, which proceeds via a ring-opening mechanism.[8] This reaction is known to be catalyzed by acid.
Mechanism:
-
Protonation: In an acidic medium, the ring nitrogen atom is protonated, which weakens the C2-S bond and facilitates ring opening.
-
Ring Opening: The C2-S bond cleaves to form a resonance-stabilized iminium ion intermediate. This step is often the rate-determining step. Studies on related thiazolidines confirm the formation of this crucial intermediate.[4][8]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.
-
Product Formation: The resulting intermediate collapses to yield the ring-opened products: cysteamine and 1-hydroxyethan-1-one (acetaldehyde hydrate).
The proposed acid-catalyzed hydrolytic pathway can be visualized as follows:
Caption: Workflow for the acid-catalyzed hydrolysis of 2-Acetylthiazolidine.
Theoretical calculations using DFT can map out the potential energy surface for this entire process. By locating the transition state (TS) for the ring-opening step, the activation energy (energy barrier) can be calculated, providing a quantitative measure of the molecule's kinetic stability against hydrolysis.
Oxidative Degradation
The sulfur atom in the thiazolidine ring is susceptible to oxidation. Studies on related 2-thiazolines show that oxidation can lead to ring-opening and the formation of sulfonic acids or disulfides.[9] A likely pathway for 2-Acetylthiazolidine involves oxidation at the sulfur atom to form a sulfoxide, followed by further reactions.
Proposed Oxidative Pathway:
-
Sulfoxide Formation: An oxidizing agent (e.g., H₂O₂, peroxy acids) attacks the sulfur atom to form 2-Acetylthiazolidine-S-oxide.
-
Ring Instability: The resulting sulfoxide is more electron-deficient, potentially making the ring more susceptible to nucleophilic attack or elimination reactions, leading to ring cleavage.
Computational studies, similar to those performed on isoxazolidines, can be employed to model this process.[10] DFT calculations can determine the relative energy barriers for oxidation at different sites on the molecule and predict the stability of the resulting oxidized intermediates.
Thermal Degradation
At elevated temperatures, typical of cooking and food processing, thermal degradation becomes a significant factor. For heterocyclic compounds, this often involves fragmentation through the cleavage of the weakest bonds in the ring. Experimental techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of degradation.[11]
Theoretical modeling can complement these experiments by:
-
Bond Dissociation Energy (BDE) Calculations: DFT can be used to calculate the energy required to break each bond in the molecule. The C-S and C-N bonds are likely candidates for initial cleavage.
-
Reaction Pathway Simulation: Simulating the unimolecular decomposition at high temperatures can reveal the most likely fragmentation pathways and identify the resulting volatile products, which may themselves contribute to the overall aroma profile.
Factors Influencing Stability
The rate and pathway of degradation are highly dependent on environmental conditions.
Effect of pH
As established in the hydrolysis mechanism, pH is a critical factor.
-
Acidic Conditions (pH < 7): Acidity accelerates hydrolysis by promoting the initial protonation step, which is necessary for the formation of the iminium ion intermediate.[5][8]
-
Neutral/Alkaline Conditions (pH ≥ 7): Under neutral or basic conditions, the rate of acid-catalyzed hydrolysis decreases significantly. However, other base-catalyzed mechanisms could become relevant, although for many thiazolidines, stability is higher at neutral to slightly alkaline pH.[12]
Theoretical pKa calculations can predict the protonation state of the molecule at a given pH, which is essential input for accurately modeling the pH-dependent stability.[13]
Solvent Effects
The solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., Water): Water can actively participate in the hydrolysis reaction and can stabilize charged intermediates (like the iminium ion) through hydrogen bonding.
-
Computational Modeling of Solvation: Solvation effects are incorporated into DFT calculations using either implicit or explicit models.
-
Implicit Models (e.g., CPCM, SMD): The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient for screening.
-
Explicit Models: Individual solvent molecules are included in the calculation (e.g., a QM/MM approach or MD simulations). This is more accurate for systems where specific solvent interactions, like hydrogen bonding, are critical.
-
Protocols for Theoretical Stability Studies
To ensure trustworthiness and reproducibility, theoretical protocols must be robust and self-validating. Below are step-by-step methodologies for key computational experiments.
Protocol: DFT Analysis of Hydrolytic Ring-Opening
-
Geometry Optimization:
-
Optimize the ground state geometries of the reactant (2-Acetylthiazolidine), the protonated reactant, the iminium ion intermediate, and the final products (cysteamine + acetyl derivative) in both the gas phase and with an implicit solvent model (e.g., SMD for water).
-
Use a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Confirm all optimized structures are true minima by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
Transition State (TS) Search:
-
Locate the transition state for the ring-opening step (protonated thiazolidine → iminium ion). Use methods like Berny optimization (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
The TS is a first-order saddle point and must have exactly one imaginary frequency corresponding to the reaction coordinate (the C-S bond breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
From the optimized TS, perform an IRC calculation in both the forward and reverse directions.
-
Self-Validation: The IRC path must connect the reactant (protonated thiazolidine) and the product (iminium ion) on the potential energy surface, confirming the TS is correct for the desired reaction.
-
-
Energy Profile Construction:
-
Calculate the single-point energies of all optimized structures (reactants, TS, products) using a larger basis set for higher accuracy.
-
Construct a reaction energy profile diagram, plotting the relative free energy (ΔG) against the reaction coordinate. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactant.
-
Caption: A self-validating workflow for DFT-based reaction pathway analysis.
Data Presentation: Calculated Energy Barriers
All quantitative data should be summarized for clarity.
| Reaction Pathway | Level of Theory | Solvent Model | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Acid-Catalyzed Hydrolysis | B3LYP/6-311+G(d,p) | SMD (Water) | [Sample Value] | [Sample Value] |
| S-Oxidation by H₂O₂ | M06-2X/6-311+G(d,p) | SMD (Water) | [Sample Value] | [Sample Value] |
Note: Values are placeholders and must be populated from actual computational results.
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the stability of 2-Acetylthiazolidine. The primary degradation route is acid-catalyzed hydrolysis via a ring-opened iminium ion intermediate. Oxidative and thermal pathways also contribute to its decomposition under relevant conditions. DFT calculations are the cornerstone for mapping these reaction pathways and quantifying the associated energy barriers, while MD simulations can illuminate the role of the solvent environment.
Future research should focus on:
-
Explicit Solvent Models: Performing high-level calculations with explicit water molecules to precisely model the role of hydrogen bonding in the hydrolysis mechanism.
-
Catalysis by Other Species: Investigating the catalytic effects of metal ions or other food components on the degradation rate.
-
Substituent Effects: Systematically studying how modifications to the thiazolidine ring or the acetyl group affect the molecule's overall stability, providing a rational basis for designing more stable analogues for specific applications.
By integrating these advanced theoretical approaches with experimental validation, a complete and predictive understanding of 2-Acetylthiazolidine stability can be achieved, enabling better control over flavor development, shelf-life, and the design of novel bioactive molecules.
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Exploratory Studies on 2-Acetylthiazolidine Bioactivity: A Framework for Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Exploration
In the landscape of medicinal chemistry, the thiazolidine ring stands out as a "privileged scaffold," a core molecular structure that serves as a versatile foundation for a multitude of pharmacologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties.[2][3] While extensive research has focused on derivatives like the thiazolidinediones (TZDs), many variations of this scaffold remain underexplored.[2]
2-Acetylthiazolidine represents one such frontier. Its unique structure—distinguished by an acetyl group at the C2 position rather than the more commonly studied carbonyl group of TZDs—presents a novel chemical entity with untapped therapeutic potential. The exploration of related acetylated structures, such as 3-Acetylthiazolidine-2-thione, hints at the possibility of significant anti-inflammatory and antimicrobial activities, providing a logical starting point for our investigation.[4]
This guide is designed not as a rigid protocol, but as a strategic framework for the initial scientific exploration of 2-Acetylthiazolidine. It is written from the perspective of applied research, emphasizing the causality behind experimental choices and the establishment of self-validating workflows. Our objective is to systematically uncover the bioactivity of this molecule, moving from broad screening to mechanistic insights, thereby laying the groundwork for its potential development as a novel therapeutic agent.
Section 1: Foundational Strategy & The Screening Cascade
Before embarking on specific biological assays, a coherent strategy is paramount. The journey from a novel chemical entity to a potential drug candidate is a process of systematic inquiry, where each experimental phase informs the next. The causality is simple: we must first determine if the compound has a biological effect, then identify a safe dose range to study it, explore its mechanism, and finally, validate it in a more complex system.
This logic dictates a well-defined screening cascade. The initial step is always to assess cytotoxicity, as a compound's biological effects are meaningless without understanding the concentrations at which it is non-toxic to cells. Only then can we proceed to screen for primary bioactivities, such as antioxidant and anti-inflammatory effects, which are hypothesized based on the broader thiazolidine class. A confirmed "hit" in these primary screens provides the rationale for deeper mechanistic studies.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Experimental Approach: To test if 2-Acetylthiazolidine activates this pathway, a researcher would perform a Western blot analysis on cell lysates after treatment. An increase in the nuclear fraction of Nrf2 protein, coupled with an increase in the total cellular protein levels of HO-1 or NQO1, would provide strong evidence for on-target activity.
The NF-κB Pathway: A Target for Anti-inflammatory Activity
If 2-Acetylthiazolidine inhibits LPS-induced NO production, the most probable mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [5]This pathway is a cornerstone of the inflammatory response. [6]In resting cells, the NF-κB transcription factor (a dimer, typically of p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. [7]Inflammatory stimuli, such as LPS, activate a kinase complex (IKK) that phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The destruction of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including iNOS (the enzyme that produces NO), TNF-α, and IL-6. [5][7][8]
Caption: The canonical NF-κB inflammatory signaling pathway.
Experimental Approach: A Western blot is again the tool of choice. A potent anti-inflammatory compound would be expected to reduce the LPS-induced phosphorylation of IκBα and, consequently, decrease the amount of the p65 subunit of NF-κB found in the nuclear fraction of the cell lysate.
Section 4: Data Collation and Future Perspectives
Systematic data collection and clear presentation are vital for decision-making. The results from the initial screening phases should be summarized in a clear, quantitative format.
Table 1: Summary of In Vitro Bioactivity for 2-Acetylthiazolidine
| Assay | Cell Line | Endpoint | Result (IC₅₀ / EC₅₀) | Positive Control |
|---|---|---|---|---|
| Cytotoxicity | RAW 264.7 | Cell Viability | IC₅₀: [Value] µM | Doxorubicin |
| Antioxidant | Acellular | DPPH Scavenging | EC₅₀: [Value] µM | Ascorbic Acid |
| Antioxidant | RAW 264.7 | ROS Reduction | EC₅₀: [Value] µM | N-Acetylcysteine |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | IC₅₀: [Value] µM | L-NAME |
Interpreting the Data & Next Steps:
-
A high IC₅₀ for cytotoxicity combined with low IC₅₀/EC₅₀ values for bioactivity indicates a favorable therapeutic index .
-
Potent activity in either the antioxidant or anti-inflammatory screens, supported by mechanistic data targeting the Nrf2 or NF-κB pathways, provides a strong rationale for advancing the compound.
-
Lead Optimization: If promising activity is observed, the next step in a drug development pipeline would involve synthesizing analogues of 2-Acetylthiazolidine to establish a Structure-Activity Relationship (SAR). This process aims to improve potency and selectivity while maintaining a good safety profile.
-
In Vivo Validation: A compound with strong, mechanistically supported in vitro data would be a candidate for testing in an animal model of disease (e.g., an LPS-induced systemic inflammation model or a carrageenan-induced paw edema model for inflammation).
This structured, hypothesis-driven framework provides a robust and efficient path for the initial exploration of 2-Acetylthiazolidine, ensuring that experimental choices are logical, and the resulting data is clear, interpretable, and actionable for future drug development efforts.
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The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell... (2021). Jurnal Kedokteran Brawijaya. Retrieved from [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2022). MDPI. Retrieved from [Link]
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Methodological & Application
Introduction: The Significance of Cysteine-Derived Thiazolidines
An Application Guide for the Synthesis of N-Acetyl-2-methylthiazolidine-4-carboxylic Acid from L-Cysteine
Thiazolidine derivatives, particularly those synthesized from the amino acid L-cysteine, represent a class of heterocyclic compounds with significant interest across various scientific disciplines. Their applications range from flavor chemistry, where they contribute to roasted and savory notes in food, to agriculture as biostimulants, and critically, in pharmaceutical sciences as scaffolds for drug development.[1][2] The reaction of L-cysteine with aldehydes provides a straightforward route to 2-substituted thiazolidine-4-carboxylic acids.[3]
This guide provides a detailed protocol for the synthesis of N-acetyl-2-methylthiazolidine-4-carboxylic acid, a stable derivative, starting from L-cysteine and acetaldehyde. This two-step synthesis first involves the formation of 2-methylthiazolidine-4-carboxylic acid (MTCA), which is subsequently acetylated. This N-acetylation enhances the stability of the compound, which can be advantageous for various applications.[4][5] We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss methods for characterization and validation, tailored for researchers in both academic and industrial settings.
The Underlying Chemistry: Mechanism of Thiazolidine Ring Formation
The synthesis of the thiazolidine ring from L-cysteine and an aldehyde is a classic example of a condensation reaction.[6] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration.
Step 1: Formation of a Schiff Base/Thiohemiacetal Intermediate
The reaction initiates with the nucleophilic attack of either the thiol (-SH) group or the amino (-NH2) group of L-cysteine on the electrophilic carbonyl carbon of acetaldehyde.[3] This forms an unstable thiohemiacetal or a Schiff base (imine) intermediate, respectively. The reaction environment, particularly the pH, can influence the predominant initial pathway.[7]
Step 2: Intramolecular Cyclization
Following the initial addition, a rapid intramolecular cyclization occurs. If the thiohemiacetal is formed first, the amino group attacks the carbon atom bonded to the hydroxyl and sulfur. Conversely, if the Schiff base forms first, the thiol group attacks the imine carbon. In both pathways, the result is a five-membered heterocyclic ring intermediate.
Step 3: Dehydration
The final step is the elimination of a water molecule from the intermediate to form the stable thiazolidine ring of 2-methylthiazolidine-4-carboxylic acid (MTCA).[6] This reaction is generally efficient and can be performed under mild conditions.
Experimental Protocols
This synthesis is presented in two main parts: the formation of the thiazolidine precursor and its subsequent N-acetylation.
Part A: Synthesis of 2-Methylthiazolidine-4-carboxylic Acid (MTCA)
This protocol outlines the condensation of L-cysteine with acetaldehyde to yield MTCA.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| L-Cysteine | ≥98% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Ethanol | Reagent Grade | Fisher Scientific |
| Deionized Water | ||
| Hydrochloric Acid (HCl) | Concentrated | VWR |
| Diethyl Ether | Anhydrous | |
| Round-bottom flask | 250 mL | |
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| pH meter or pH paper | ||
| Rotary evaporator | ||
| Buchner funnel and filter paper |
Step-by-Step Protocol
-
Dissolution of L-Cysteine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.1 g (0.1 mol) of L-cysteine in 100 mL of deionized water. Stir until all the solid has dissolved.
-
Reaction with Acetaldehyde: Cool the L-cysteine solution in an ice bath. Slowly add 4.41 g (0.1 mol) of acetaldehyde to the solution with continuous stirring. The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-butanol:acetic acid:water, 4:1:1).
-
Product Isolation: After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to about one-third of its original volume.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may help.
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted acetaldehyde.
-
Drying: Dry the product under vacuum to obtain 2-methylthiazolidine-4-carboxylic acid (MTCA). The expected yield is typically high, often in the range of 80-95%.
Part B: Synthesis of N-Acetyl-2-methylthiazolidine-4-carboxylic Acid
This protocol describes the N-acetylation of the previously synthesized MTCA.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methylthiazolidine-4-carboxylic acid (MTCA) | From Part A | |
| Acetic Anhydride | ≥98% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | |
| Ethyl Acetate | Reagent Grade | |
| Anhydrous Magnesium Sulfate (MgSO4) | ||
| Round-bottom flask | 100 mL | |
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel |
Step-by-Step Protocol
-
Suspension of MTCA: In a 100 mL round-bottom flask, suspend 7.36 g (0.05 mol) of MTCA in 50 mL of water.
-
Acetylation: Cool the suspension in an ice bath. While stirring vigorously, slowly add 5.1 g (0.05 mol) of acetic anhydride. During the addition, maintain the pH of the solution between 8 and 9 by the dropwise addition of a saturated sodium bicarbonate solution.
-
Reaction Completion: After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-acetyl-2-methylthiazolidine-4-carboxylic acid as a white solid.
Workflow for Synthesis and Analysis
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Workflow for the synthesis and characterization of N-acetyl-2-methylthiazolidine-4-carboxylic acid.
Characterization and Self-Validation
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring the reaction progress and assessing the purity of the final product. The retention factor (Rf) will differ significantly between the starting materials, intermediate, and the final acetylated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information. For MTCA, characteristic peaks for the methyl group at the C2 position and the protons of the thiazolidine ring would be expected. Upon N-acetylation, a new singlet corresponding to the acetyl methyl group will appear, and there will be shifts in the signals of the ring protons.
-
¹³C NMR: Complements the proton NMR data, showing distinct signals for the carbonyl carbons (carboxyl and acetyl), the carbons of the thiazolidine ring, and the methyl groups.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique for these polar molecules, and the observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present. Key absorbances to look for include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the amide (in the final product), and the N-H stretch (which will disappear upon acetylation).
Expected Analytical Data Summary
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Expected) | Key FTIR Bands (cm⁻¹) |
| MTCA | C5H9NO2S | 147.19 | Singlet for CH3, signals for CH and CH2 of the ring | ~3000 (broad, O-H), ~1700 (C=O, acid), ~3300 (N-H) |
| N-Acetyl-MTCA | C7H11NO3S | 189.23 | Singlet for N-acetyl CH3, singlet for C2-CH3, signals for ring protons | ~3000 (broad, O-H), ~1720 (C=O, acid), ~1650 (C=O, amide) |
Field-Proven Insights and Troubleshooting
-
Handling Acetaldehyde: Acetaldehyde is highly volatile (boiling point ~20°C) and should be handled in a well-ventilated fume hood and kept cold. Using a pre-chilled solution is advisable for accurate measurement and to minimize evaporation.
-
Control of pH during Acetylation: Maintaining the pH in the recommended range (8-9) during the addition of acetic anhydride is critical. A pH that is too low will protonate the amine, reducing its nucleophilicity and slowing down the reaction. A pH that is too high can lead to hydrolysis of the acetic anhydride.
-
Diastereomers: The formation of the thiazolidine ring from L-cysteine and acetaldehyde can result in the formation of diastereomers (cis and trans isomers) due to the creation of a new stereocenter at the C2 position.[8] These may be observable in the NMR spectrum as multiple sets of peaks. For many applications, this mixture of diastereomers is acceptable. If a single diastereomer is required, chromatographic separation (e.g., column chromatography or HPLC) would be necessary.
-
Product Stability: While N-acetylation increases stability, thiazolidine-4-carboxylic acids can be susceptible to hydrolysis, particularly at low pH.[5][9] It is advisable to store the final product in a cool, dry place.
References
-
Ückert, A.-K., et al. (2025). Chemical and Biological Mechanisms Relevant to the Rescue of MG-132-Treated Neurons by Cysteine. ResearchGate. Available at: [Link]
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate. Available at: [Link]
-
Sumatriptan - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]
-
Chen, Z., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 12(35), 11746–11754. Available at: [Link]
-
Acetyl thiazolidine carboxylic acid. (n.d.). AERU, University of Hertfordshire. Retrieved January 26, 2024, from [Link]
-
Reaction of an aldehyde with cysteine can result, among others, in... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Hofmann, T., & Schieberle, P. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 50(8), 2350–2355. Available at: [Link]
-
Kartal, A., et al. (2012). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Toxicology Mechanisms and Methods, 22(5), 373–378. Available at: [Link]
-
Al-Gharrawi, R. A., & Al-Juthery, H. W. A. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 1(4). Available at: [Link]
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2021). PubMed. Available at: [Link]
- Mottram, D. S. (2007). The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 210-226). Woodhead Publishing.
-
Yamashita, T., et al. (2014). Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. Atmosphere, 5(2), 211–220. Available at: [Link]
-
Glemarec, V., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Journal of Analytical Toxicology, 36(7), 509–512. Available at: [Link]
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- 5. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
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- 9. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Acetylthiazolidine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the identification and quantification of 2-acetylthiazolidine using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Acetylthiazolidine, also known as 2-acetyl-2-thiazoline, is a significant volatile heterocyclic compound, notable for its contribution to the desirable roasted and nutty aromas in various food products.[1][2] Its accurate quantification is critical for quality control in the food and flavor industry and is of growing interest in pharmaceutical and clinical research due to the broader biological activities of thiazolidine derivatives. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles to ensure accuracy and reproducibility.
Introduction and Scientific Principle
2-Acetylthiazolidine (CAS: 29926-41-8) is a key Maillard reaction product responsible for the characteristic popcorn-like or roasted aroma in cooked foods like beef and roasted nuts.[1][2] Structurally, it is a five-membered heterocyclic compound containing both sulfur and nitrogen. Beyond its role as a potent aroma compound, the thiazolidine ring is a scaffold of interest in medicinal chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds.[3][4] The methodology hinges on two core principles:
-
Gas Chromatography (GC): This technique separates chemical components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.[3] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
-
Mass Spectrometry (MS): Acting as the detector, the mass spectrometer bombards the separated components with electrons (in standard Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[5] The resulting mass spectrum is a unique chemical fingerprint, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, allowing for highly confident identification and quantification.[6]
This method is designed to provide high selectivity and sensitivity, enabling the detection of 2-acetylthiazolidine even in complex matrices.
Analytical Workflow Overview
The entire process, from sample receipt to final data analysis, follows a systematic and validated pathway to ensure data integrity. The workflow is designed to efficiently extract the analyte, separate it from matrix interferences, and provide unambiguous identification and quantification.
Caption: Overall analytical workflow for 2-acetylthiazolidine analysis.
Materials, Reagents, and Instrumentation
-
2-Acetylthiazolidine analytical standard (≥96% purity)
-
Dichloromethane (DCM), HPLC or GC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
Helium (Carrier Gas), 99.999% purity
-
Type I Ultrapure Water
-
Internal Standard (IS) (e.g., 2-Methylthiazolidine, if available and resolved)
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended, though equivalent systems are suitable.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) capable of Electron Ionization (EI).
-
GC Column: A non-polar or medium-polarity column is recommended. A (5%-phenyl)-methylpolysiloxane phase provides excellent resolution for a wide range of analytes, including heterocyclic compounds.[7]
-
Recommended Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Detailed Protocols
Causality Behind the Method: The choice of Liquid-Liquid Extraction (LLE) with dichloromethane is based on the chemical properties of 2-acetylthiazolidine, which is soluble in organic solvents but has low solubility in water.[8] This allows for efficient partitioning of the analyte from an aqueous matrix into the organic phase, leaving behind many water-soluble interferences. Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which can interfere with GC analysis.
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Accurately weigh 1.0 g of the homogenized sample (e.g., food slurry, biological fluid) into a 15 mL glass centrifuge tube.
-
Spiking (for Calibration/QC): For calibration standards and quality controls, spike the appropriate volume of the 2-acetylthiazolidine stock solution into blank matrix aliquots.
-
Extraction: Add 5.0 mL of dichloromethane to the tube.
-
Homogenization: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette. Avoid disturbing the interface.
-
Repeat Extraction: Repeat steps 3-6 with an additional 5.0 mL of dichloromethane and combine the organic extracts. This second extraction step maximizes recovery.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35-40°C to a final volume of approximately 0.5 mL. Over-drying can lead to loss of this semi-volatile analyte.
-
Final Volume: Adjust the final volume to 1.0 mL with dichloromethane in a GC vial. The sample is now ready for injection.
Rationale for Parameters: The selected parameters are optimized for the analysis of a semi-volatile heterocyclic compound. The splitless injection mode is used for trace-level analysis to maximize the amount of analyte transferred to the column. The oven temperature program starts low to trap the analyte at the head of the column, then ramps up past the analyte's boiling point (~222-223°C) to ensure efficient elution and peak sharpness.[8] The MS parameters use standard 70 eV electron ionization, which provides reproducible fragmentation patterns that are comparable to library spectra.
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for quant) | Quantifier: m/z 129, Qualifiers: m/z 86, m/z 58 |
Data Analysis and Interpretation
The identity of 2-acetylthiazolidine is confirmed by a combination of two factors:
-
Retention Time (RT): The peak corresponding to the analyte should elute at a consistent RT compared to a known analytical standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the peak must match the reference spectrum of 2-acetylthiazolidine. The key identifiers are the molecular ion ([M]+•) and the characteristic fragment ions.
The molecular formula of 2-acetylthiazolidine is C₅H₇NOS, giving it a molecular weight of approximately 129.18 g/mol .[8] Under electron ionization, the molecule will form a molecular ion at m/z 129. The fragmentation pattern is predictable based on its structure, with the most likely cleavages occurring at the acetyl group and within the thiazolidine ring.
Caption: Proposed EI fragmentation pathway for 2-acetylthiazolidine.
-
m/z 129 ([M]+•): The molecular ion. This is the primary ion used for quantification in SIM mode.
-
m/z 86: This prominent fragment corresponds to the loss of the acetyl radical (•COCH₃, mass 43) from the molecular ion.
-
m/z 58: A potential fragment arising from further cleavage of the thiazolidine ring.
For accurate quantification, a calibration curve should be constructed using matrix-matched standards. Plot the peak area of the quantifier ion (m/z 129) against the known concentration of the standards. The concentration of 2-acetylthiazolidine in unknown samples can then be determined by interpolation from this curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of 2-acetylthiazolidine. The combination of chromatographic separation and mass spectrometric detection ensures reliable identification and accurate quantification, making this method highly suitable for quality control in the flavor industry, food science research, and exploratory studies in drug development. Proper method validation in the user's laboratory is essential to guarantee performance for specific sample matrices.
References
-
The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline 29926-41-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169110, 2-Acetyl-2-thiazoline. Retrieved from [Link]
-
Chwatko, G., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Canadian Food Inspection Agency. (1998). Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD. Retrieved from [Link]
- Research and Reviews: Journal of Food and Dairy Technology. (2024).
-
Ruhaak, L. R., et al. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- MS2. (n.d.). Detailed protocol for the metabolomics analyses.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Halim, N. A., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Chwatko, G., & Głowacki, R. (2019). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
-
Al-Omair, M. A. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Separations. Available at: [Link]
-
LCGC International. (2015). Pragmatic Rules for GC Column Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]
- El-Emary, T. I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- D'Archivio, M., et al. (2012).
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules.
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Application Notes and Protocols: 2-Acetylthiazolidine as a Versatile Precursor in Drug Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utility of 2-acetylthiazolidine as a strategic precursor in the synthesis of various pharmaceutical agents. This document explores the chemical reactivity of the thiazolidine scaffold and provides detailed protocols for its derivatization into key intermediates for the synthesis of β-lactam antibiotics, mucolytic agents, and antiviral compounds.
Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of numerous pharmacologically active compounds. Its unique stereochemical and electronic properties make it a valuable building block in medicinal chemistry. 2-Acetylthiazolidine, in particular, offers multiple reactive sites for synthetic elaboration, making it an attractive starting material for the construction of complex molecular architectures. This guide will delve into the practical applications of 2-acetylthiazolidine in the synthesis of diverse therapeutic agents.
PART 1: Synthesis of β-Lactam Antibiotic Precursors
The penam core, characteristic of penicillin antibiotics, features a fused β-lactam and thiazolidine ring system. The biosynthesis of penicillins utilizes the amino acid L-cysteine to form the thiazolidine ring.[1] Chemical synthesis can mimic this strategy, and 2-acetylthiazolidine derivatives serve as valuable synthons for this purpose.
Rationale for Synthetic Approach
The strategy involves the modification of the 2-acetylthiazolidine core to introduce the necessary functionalities for the subsequent annulation of the β-lactam ring. This multi-step synthesis provides a versatile route to various penicillin analogues by allowing for the introduction of diverse side chains.
Experimental Protocol: Synthesis of a Penam Core Intermediate
This protocol outlines the synthesis of a key intermediate for the penam antibiotic core starting from 2-acetylthiazolidine-4-carboxylic acid, a readily accessible derivative.
Step 1: Hydrolysis of 2-Acetylthiazolidine-4-carboxylic Acid
-
Dissolution: Dissolve 2-acetylthiazolidine-4-carboxylic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Reaction: Stir the mixture at 60°C for 4 hours to effect the hydrolysis of the acetyl group.
-
Neutralization: Cool the reaction mixture to 0°C and carefully neutralize with 2 M hydrochloric acid (HCl) to a pH of approximately 2-3, leading to the precipitation of 2-aminothiazolidine-4-carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Protection of the Amine and Carboxylic Acid Groups
-
Amine Protection: Suspend the 2-aminothiazolidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (TEA) (1.2 eq). Stir at room temperature for 12 hours.
-
Carboxylic Acid Protection: Following amine protection, add benzyl bromide (1.1 eq) and continue stirring for another 24 hours to protect the carboxylic acid as a benzyl ester.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.
Step 3: β-Lactam Ring Formation (Staudinger Synthesis)
-
Activation: Dissolve the protected thiazolidine derivative (1.0 eq) in anhydrous DCM. Add a solution of an appropriate acid chloride (e.g., chloroacetyl chloride) (1.2 eq) and TEA (1.5 eq) at 0°C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours to facilitate the [2+2] cycloaddition, forming the β-lactam ring.[2][3]
-
Purification: Purify the resulting penam intermediate by column chromatography.
Workflow Diagram
Caption: Synthetic workflow for the preparation of a penam core intermediate.
PART 2: Application in the Synthesis of Mucolytic and Antioxidant Agents
N-acetylcysteine (NAC) is a widely used mucolytic agent that works by breaking disulfide bonds in mucus.[4][5] Thiazolidine derivatives, particularly N-acetyl-thiazolidine-4-carboxylic acid, exhibit similar antioxidant and anti-inflammatory properties.[4]
Rationale for Synthetic Approach
This protocol details the synthesis of N-acetyl-thiazolidine-4-carboxylic acid, a structural analogue of NAC, from L-cysteine, demonstrating the utility of the thiazolidine scaffold in developing mucolytic and antioxidant drug candidates. The cyclization of L-cysteine with an aldehyde is a key step in forming the thiazolidine ring.[6]
Experimental Protocol: Synthesis of N-Acetyl-thiazolidine-4-carboxylic Acid
Step 1: Synthesis of Thiazolidine-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise at room temperature.
-
Cyclization: Adjust the pH of the mixture to ~8 with a saturated solution of sodium bicarbonate and stir for 6 hours.
-
Isolation: Acidify the solution to pH ~3 with 1 M HCl to precipitate the product. Filter, wash with cold water, and dry.
Step 2: N-Acetylation
-
Reaction: Suspend the thiazolidine-4-carboxylic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Heating: Heat the mixture at 80°C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product will precipitate.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-thiazolidine-4-carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Thiazolidine-4-carboxylic acid | C₄H₇NO₂S | 133.17 | 85-95 |
| N-Acetyl-thiazolidine-4-carboxylic acid | C₆H₉NO₃S | 175.21 | 70-80 |
Logical Relationship Diagram
Caption: General pathway for the synthesis of a thiazolidine-based antiviral scaffold.
Safety and Handling
2-Acetylthiazolidine and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
2-Acetylthiazolidine is a versatile and valuable precursor in the synthesis of a wide range of pharmaceutical compounds. Its inherent reactivity and the stability of the thiazolidine ring provide a robust platform for the construction of complex molecular architectures, including the core structures of β-lactam antibiotics, mucolytic agents, and antiviral drugs. The protocols outlined in these notes offer a foundation for researchers to explore the rich chemistry of this important synthetic building block.
References
-
Elkanzi, N.A.A. (2013). Short Review on Synthesis of Thiazolidinone and β-Lactam. World Journal of Organic Chemistry, 1(2), 24-51. [Link]
-
Elkanzi, N.A.A. (2013). Short Review on Synthesis of Thiazolidinone and β-Lactam. Semantic Scholar. [Link]
-
Garifullin, B. F., et al. (2023). Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue. ResearchGate. [Link]
-
Martín, J. F., et al. (2010). Regulation and compartmentalization of β‐lactam biosynthesis. Microbial Biotechnology, 3(3), 285-299. [Link]
-
Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Li, Y., et al. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. PubMed. [Link]
-
Guth, H., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]
-
Brem, J., et al. (2022). Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine. Journal of Medicinal Chemistry, 65(10), 7426-7434. [Link]
-
U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). FDA. [Link]
-
Liu, A., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. ResearchGate. [Link]
-
Kataev, V. E. (2021). Antiviral nucleoside analogs. PubMed Central. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
Liu, A., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. PubMed. [Link]
-
De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). FDA. [Link]
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U.S. Food and Drug Administration. (2001). Food Additive Status List. Regulations.gov. [Link]
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Guth, H., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. ResearchGate. [Link]
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The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. The Good Scents Company. [Link]
-
Mandal, A. (2019). Penicillin Biosynthesis. News-Medical.Net. [Link]
-
Wang, Y., et al. (2019). Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. RSC Advances, 9(56), 32833-32839. [Link]
-
All, A., et al. (2003). Design and Synthesis of Acyclic Nucleoside Analogs with Chlorinated Imidazo[1,2-a]pyridine Bases. Nucleosides, Nucleotides & Nucleic Acids, 22(3), 239-253. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]
-
Federal Register. (2016). Substances Generally Recognized as Safe. Federal Register. [Link]
-
Elkanzi, N.A.A. (2013). Short Review on Synthesis of Thiazolidinone and β- Lactam. Science and Education Publishing. [Link]
- Bruzzese, T., & Rimaroli, C. (1983). Salicylic derivatives of n-acetylcysteine.
-
Dondoni, A., & Perrone, D. (2004). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 104(5), 2901-2936. [Link]
-
Biosynthesis and modification of β- lactam antibiotics. (n.d.). [Link]
-
Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. ResearchGate. [Link]
-
Smith, R. L., et al. (2009). GRAS Flavoring Substances 24. Institute of Food Technologists. [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide. ResearchGate. [Link]
-
CrashCourse. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50 [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). FDA. [Link]
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De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 23(4), 135-159. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetylthiazolidine Derivatives
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the purification of 2-Acetylthiazolidine and its derivatives. This guide is designed for professionals in research and drug development who are navigating the complexities of isolating and purifying these versatile heterocyclic compounds. Thiazolidine derivatives are crucial building blocks in pharmaceuticals and agrochemicals, but their purification is often non-trivial due to their inherent chemical properties.[1][2][3]
This document moves beyond standard protocols to provide a deeper understanding of the challenges you may encounter, offering troubleshooting advice and detailed methodologies grounded in chemical principles.
Understanding the Molecule: Why is Purification a Challenge?
Before troubleshooting, it's critical to understand the structural features of the 2-acetylthiazolidine scaffold that influence its stability and, consequently, its purification.
-
The Thiazolidine Ring: This five-membered ring, containing both a sulfur and a nitrogen atom, is susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[4][5] The stability is highly dependent on the pH and the nature of substituents on the ring.[5]
-
The Acetyl Group: The N-acetyl group can also be susceptible to hydrolysis, especially under basic conditions, which would revert the molecule to the parent thiazolidine.
-
Chirality and Racemization: Many biologically active thiazolidine derivatives are chiral. The stereocenter, often at the C2 or C4 position, can be prone to epimerization or racemization under certain thermal or pH conditions, compromising the enantiomeric purity of the final product.[6][7][8]
These properties dictate the purification strategy. Aggressive conditions, such as high temperatures or extreme pH, can lead to degradation, ring-opening, or loss of stereochemical integrity.
Primary Degradation Pathway: Hydrolysis
The primary challenge in handling thiazolidine derivatives is preventing the hydrolysis of the ring. This process is pH-dependent and can lead to the formation of N-acetylcysteine or related open-chain impurities.
Caption: Generalized hydrolysis pathway for the thiazolidine ring.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 2-acetylthiazolidine derivatives in a practical Q&A format.
Q1: My yield is very low after purification. I suspect the compound is degrading. How can I confirm this and prevent it?
A1: Confirmation of Degradation: Low yield is often the first sign of product instability. To confirm degradation, analyze your crude and purified samples alongside the mother liquor using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new peaks corresponding to potential hydrolysis products. The rate of hydrolysis for thiazolidine derivatives is known to be pH-dependent.[4][5]
Causality & Prevention: The thiazolidine ring is most stable at a near-neutral pH. Hydrolysis is accelerated at both low pH (e.g., pH 4.4) and high pH.[5] During work-up and purification:
-
Avoid Strong Acids/Bases: Neutralize your reaction mixture carefully to a pH between 6.5 and 7.5 before extraction. Use mild buffers if necessary.
-
Low Temperature: Perform all extractions and chromatographic separations at reduced temperatures (0-4 °C) to minimize thermal degradation.
-
Minimize Time in Solution: Do not leave your compound in solution, especially aqueous or protic solutions, for extended periods. Proceed with extraction and isolation promptly after quenching the reaction.
Q2: I am trying to recrystallize my 2-acetylthiazolidine derivative, but it "oils out" instead of forming crystals. What is happening?
A2: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Impurities can also suppress the melting point and inhibit crystal lattice formation.
Troubleshooting Protocol:
-
Lower the Temperature: Ensure you are not overheating the solution. Dissolve the compound at the lowest possible temperature that achieves full dissolution.[9][10]
-
Change Solvent System: Your current solvent may be too good. A two-solvent system is often effective.[9][11] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point).[9][11] Re-heat gently to get a clear solution, then allow it to cool slowly.
-
Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal from a previous pure batch.[10]
| Solvent System Component | "Good" Solvents (Soluble) | "Poor" Solvents (Insoluble) |
| Polar Compounds | Ethanol, Methanol, Acetone | Water, Hexane, Toluene |
| Non-Polar Compounds | Dichloromethane, Ethyl Acetate | Hexane, Pentane, Heptane |
| Caption: Common solvent pairs for two-solvent recrystallization. |
Q3: My product's enantiomeric excess (e.e.) is decreasing after purification. How can I prevent racemization?
A3: Racemization in thiazolidine derivatives can occur if the stereocenter is labile, often catalyzed by heat or basic/acidic conditions.[8] For some thiazolidines, barriers to racemization can be determined, indicating their thermal stability.[6]
Preventative Measures:
-
Strict pH Control: Avoid even mildly basic conditions. The alpha-proton to a carbonyl or an imine can be acidic enough to be removed by a base, leading to a planar intermediate and subsequent racemization.
-
Use Chiral Chromatography: If racemization is unavoidable during crystallization or standard chromatography, purification using a chiral stationary phase (CSP) via HPLC is the most reliable method. Columns like Chiralcel OD-H or Chiralpak AD-H are commonly used for separating thiazolidine enantiomers.[6][12]
-
Temperature Management: As with degradation, keep all processing steps as cold as is practical.
Detailed Purification Protocols
Here are step-by-step guides for common purification techniques, optimized for 2-acetylthiazolidine derivatives.
Protocol 1: Optimized Recrystallization Workflow
This protocol uses a two-solvent system to purify a moderately polar 2-acetylthiazolidine derivative.
Caption: Workflow for a two-solvent recrystallization procedure.
Methodology:
-
Solvent Selection: Start by testing solubility. For a polar product, ethanol/water or acetone/hexane are good starting points.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., 3-4 mL of hot ethanol) and heat gently until the solid dissolves completely.[9]
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., hot water) drop-by-drop until a persistent cloudiness is observed.[9]
-
Clarification: Add 1-2 more drops of the "good" solvent to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for 30 minutes to maximize yield.[10]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., <40 °C) to remove all solvent.
Protocol 2: Flash Chromatography
Flash chromatography is suitable for separating the target compound from impurities with different polarities.
System Parameters:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. A common starting point is a gradient of ethyl acetate in hexanes. The ideal system should give your product an Rf value of ~0.3 on a TLC plate.
-
Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This often leads to better separation.
Methodology:
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 30%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature and pressure.
Purity Analysis: Validating Your Results
Purification is incomplete without rigorous analysis to confirm the identity, purity, and integrity of your compound.
| Analytical Technique | Purpose | Typical Observations for a Pure Sample |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect impurities. Chiral HPLC for enantiomeric excess (e.e.).[12][13] | A single, sharp peak for the main compound. For chiral analysis, a single peak for the desired enantiomer. |
| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure and identify impurities. | Clean spectrum with expected chemical shifts and integration values. Absence of peaks from starting materials or byproducts. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A strong signal corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| Melting Point | Assess purity. | A sharp melting range (typically < 2 °C). Impurities broaden and depress the melting point. |
References
-
ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available at: [Link]
-
PMC - NIH. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available at: [Link]
-
PubMed. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. Available at: [Link]
-
Journal of the American Chemical Society. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Available at: [Link]
-
PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Available at: [Link]
-
ResearchGate. (2017). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]
-
ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Radboud University. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
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- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Acetylthiazolidine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, the thiazolidine scaffold holds a privileged position, underpinning the structure of numerous bioactive molecules and serving as a critical synthon in medicinal chemistry. Among its derivatives, 2-acetylthiazolidine is a key intermediate, particularly in the synthesis of the potent flavor compound 2-acetyl-2-thiazoline and other pharmacologically relevant molecules. The efficient and scalable synthesis of 2-acetylthiazolidine is, therefore, a subject of considerable interest to researchers in both academia and industry.
This guide provides a comparative analysis of the primary methodologies for the synthesis of 2-acetylthiazolidine, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most appropriate synthetic strategy.
Introduction to 2-Acetylthiazolidine and its Significance
2-Acetylthiazolidine is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom. Its chemical structure makes it a versatile building block. The acetyl group at the 2-position is a key functional handle for further chemical modifications, while the thiazolidine ring itself is a common motif in a variety of biologically active compounds, including antimicrobial and anticancer agents. Furthermore, 2-acetylthiazolidine serves as the direct precursor to 2-acetyl-2-thiazoline, a compound renowned for its characteristic roasted, nutty, and popcorn-like aroma, making it a valuable component in the flavor and food industry. The demand for efficient and sustainable methods to produce 2-acetylthiazolidine is driven by its utility in these diverse fields.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-acetylthiazolidine can be broadly categorized into three main approaches: direct condensation, Maillard reaction-based methods, and biocatalytic routes. Each method presents a unique set of advantages and challenges in terms of yield, purity, scalability, and environmental impact.
| Synthesis Method | Key Reactants | Typical Conditions | Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| Direct Condensation | Cysteamine, 2-Oxopropanal | Aqueous or alcoholic solvent, ambient temperature | High | Good to Excellent | Good | High efficiency, mild conditions, good control over stoichiometry | Availability and stability of 2-oxopropanal can be a concern |
| Maillard Reaction | Cysteine, Reducing Sugars | High temperature (100-140°C), aqueous | Variable | Low (complex mixture) | Poor | Utilizes readily available starting materials | Lack of selectivity, difficult purification, formation of byproducts |
| Biocatalytic Methods | Cysteamine, Pyruvate source | Yeast or isolated enzymes, mild aqueous conditions | Moderate | Potentially high | Moderate | "Green" and sustainable, high stereoselectivity possible | Longer reaction times, potential for enzyme inhibition, requires process optimization |
In-Depth Analysis of Synthetic Methodologies
Direct Condensation: The Most Efficacious Route
The most direct and widely employed method for the synthesis of 2-acetylthiazolidine is the condensation reaction between cysteamine and 2-oxopropanal (also known as pyruvaldehyde or methylglyoxal).[1][2] This reaction proceeds readily under mild conditions and offers high yields of the desired product.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of 2-oxopropanal. This is followed by an intramolecular cyclization involving the amino group, which attacks the newly formed hemiaminal, leading to the formation of the thiazolidine ring after dehydration.
Figure 1: Mechanism of 2-Acetylthiazolidine synthesis via direct condensation.
Experimental Protocol: Synthesis of 2-Acetylthiazolidine via Direct Condensation
This protocol is adapted from established procedures for the formation of thiazolidine derivatives from cysteamine and carbonyl compounds.
Materials:
-
Cysteamine hydrochloride
-
2-Oxopropanal (Pyruvaldehyde), ~40% solution in water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve cysteamine hydrochloride (1 eq.) in deionized water to make a 1M solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate (1 eq.) in deionized water to neutralize the hydrochloride and liberate the free cysteamine.
-
To this cold solution, add 2-oxopropanal (1 eq.) dropwise with constant stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-acetylthiazolidine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-85%
Trustworthiness and Self-Validation:
The purity of the synthesized 2-acetylthiazolidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic peaks for the acetyl group and the thiazolidine ring protons should be observed. The absence of starting material signals will confirm the completion of the reaction.
Maillard Reaction: A Complex but Insightful Pathway
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known pathway for the formation of a plethora of flavor compounds, including 2-acetyl-2-thiazoline.[3] While not a preferred method for the targeted synthesis of 2-acetylthiazolidine due to the formation of a complex mixture of products, understanding this pathway is crucial, especially in the context of food chemistry.
In this reaction, cysteine (or its degradation product, cysteamine) reacts with reducing sugars like glucose at elevated temperatures. The sugar degrades to form reactive dicarbonyl compounds, such as glyoxal and methylglyoxal (2-oxopropanal), which then react with the amino acid to form the thiazolidine ring.
Figure 2: Simplified schematic of 2-Acetylthiazolidine formation in the Maillard reaction.
Considerations for Maillard Reaction-based Synthesis:
-
Lack of Selectivity: The high temperatures and complex reaction environment lead to a multitude of side reactions, resulting in a low yield of the target compound and a challenging purification process.
-
Process Control: The outcome of the Maillard reaction is highly sensitive to factors such as temperature, pH, and the concentration of reactants, making it difficult to control for the specific synthesis of 2-acetylthiazolidine.[3]
Due to these limitations, the Maillard reaction is more of academic interest for understanding the formation of 2-acetylthiazolidine in food systems rather than a practical synthetic method in a laboratory or industrial setting.
Biocatalytic Synthesis: A Greener Alternative
Biocatalytic methods, employing whole cells (like baker's yeast) or isolated enzymes, offer a promising "green" alternative for the synthesis of various chemical compounds.[3][4] While the direct biocatalytic synthesis of 2-acetylthiazolidine is not extensively documented, the principles of enzymatic catalysis can be applied to this reaction.
Potential Biocatalytic Approach:
A plausible biocatalytic route would involve the enzymatic condensation of cysteamine with a C3 carbonyl compound derived from a biological source, such as pyruvate. Yeast, for instance, possesses a rich arsenal of enzymes that could potentially catalyze this transformation under mild, aqueous conditions.
Experimental Protocol: Exploratory Biocatalytic Synthesis of 2-Acetylthiazolidine
This protocol is a conceptual framework for exploring the biocatalytic synthesis and would require significant optimization.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Cysteamine hydrochloride
-
Sodium pyruvate
-
Phosphate buffer (pH 7.0)
-
Glucose (as an energy source for the yeast)
Procedure:
-
Activate the baker's yeast in a warm (37 °C) solution of glucose in phosphate buffer for 30 minutes.
-
Add cysteamine hydrochloride and sodium pyruvate to the yeast suspension.
-
Incubate the mixture at 30-37 °C with gentle shaking for 24-48 hours.
-
Monitor the formation of 2-acetylthiazolidine periodically by extracting aliquots with an organic solvent and analyzing by GC-MS.
-
After the incubation period, centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and concentrate it to obtain the crude product.
-
Purify the product using column chromatography.
Challenges and Opportunities:
The primary challenges in developing a biocatalytic synthesis are the identification of a suitable enzyme or microorganism with high activity and selectivity, and the optimization of reaction conditions to achieve high yields. However, the potential benefits of a sustainable and environmentally friendly process make this an attractive area for future research.
Conclusion and Future Perspectives
For the targeted synthesis of 2-acetylthiazolidine, the direct condensation of cysteamine and 2-oxopropanal stands out as the most efficient and practical method, offering high yields and straightforward purification. While the Maillard reaction provides valuable insights into the formation of this compound in complex systems, its lack of selectivity makes it unsuitable for preparative synthesis. Biocatalysis, although currently in its nascent stages for this specific transformation, holds significant promise for the development of sustainable and environmentally benign production processes in the future.
Researchers and drug development professionals should consider the direct condensation method as the primary choice for obtaining 2-acetylthiazolidine. Further research into organocatalytic and biocatalytic approaches could unlock even more efficient and greener synthetic routes, contributing to the advancement of both flavor chemistry and pharmaceutical development.
References
- Hofmann, T., & Schieberle, P. (1995). Studies on the formation and stability of the roast-flavor compound 2-acetyl-2-thiazoline. Journal of Agricultural and Food Chemistry, 43(11), 2946–2950.
- Bel Rhlid, R., Fleury, Y., Devaud, S., & Blank, I. (2002). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 50(8), 2350–2355.
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PubChem. (n.d.). 2-Acetyl-2-thiazoline. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-2-thiazoline. Retrieved from [Link]
- Yaylayan, V. A., & Keyhani, A. (2001). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of Agricultural and Food Chemistry, 49(2), 891–895.
- DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2019). The Journal of Organic Chemistry, 84(15), 9615–9625.
- Al-Ghorbani, M., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 4(1).
- Dondoni, A., & Perrone, D. (2004). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 104(5), 2259–2302.
-
Bel Rhlid, R., et al. (2002). Generation of roasted notes based on 2-acetyl-2-thiazoline and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches. PubMed. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (1995). Studies on the formation and stability of the roast-flavor compound 2-acetyl-2-thiazoline. Journal of Agricultural and Food Chemistry, 43(11), 2946-2950.
-
LookChem. (n.d.). 2-Acetyl-2-thiazoline. Retrieved from [Link]
- Yaylayan, V. A., & Mandeville, S. (1994). Stereochemical control of the formation of the flavor enhancers, 2-acetyl-1-pyrroline and 2-acetyltetrahydropyridine, in the Maillard reaction. Journal of Agricultural and Food Chemistry, 42(3), 771–775.
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A Researcher's Guide to the Statistical Validation of 2-Acetylthiazolidine Bioactivity
A Comparative Analysis of Antioxidant and Anti-Inflammatory Potential
For researchers and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical analysis of the bioactivity of 2-Acetylthiazolidine, with a focus on its antioxidant and anti-inflammatory properties. Through a comparative framework, we will explore the experimental methodologies and statistical approaches necessary to substantiate its potential therapeutic efficacy, primarily in comparison to the well-established antioxidant, N-acetylcysteine (NAC).
Introduction to 2-Acetylthiazolidine: A Molecule of Interest
2-Acetylthiazolidine belongs to the thiazolidine class of heterocyclic compounds, a scaffold known to be a cornerstone in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of the thiazolidine ring have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] 2-Acetylthiazolidine, specifically, has been explored as a key intermediate in the synthesis of various bioactive molecules.[5] This guide will delve into the experimental validation of its intrinsic bioactivity.
As a point of comparison, N-acetylcysteine (NAC) is a well-characterized antioxidant and mucolytic agent.[6] Its mechanisms of action, including the replenishment of intracellular glutathione and direct scavenging of reactive oxygen species (ROS), are well-documented, making it an appropriate benchmark for evaluating the antioxidant potential of novel compounds like 2-Acetylthiazolidine.[5][7]
Experimental Design for Bioactivity Assessment: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of bioactivity data, a meticulously designed experimental workflow is essential. This section outlines the key assays and protocols for evaluating the antioxidant and anti-inflammatory potential of 2-Acetylthiazolidine.
Assessment of Antioxidant Activity: The DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for screening the antioxidant capacity of compounds.[8][9] The principle lies in the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[10]
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[9]
-
Prepare stock solutions of 2-Acetylthiazolidine, N-acetylcysteine (NAC), and a positive control (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds, NAC, and the positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control containing only methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.[11]
-
Evaluation of Anti-Inflammatory Potential: Nitric Oxide Scavenging Assay
Chronic inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[6][12] Therefore, the ability of a compound to scavenge nitric oxide is a key indicator of its potential anti-inflammatory activity.[3]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 2-Acetylthiazolidine and a positive control (e.g., L-NAME) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to all wells except the negative control.
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[6]
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Calculation of NO Inhibition:
-
The percentage of nitric oxide inhibition is calculated as: % Inhibition = [(NO_control - NO_sample) / NO_control] x 100 Where NO_control is the nitrite concentration in LPS-stimulated cells without the test compound, and NO_sample is the nitrite concentration in LPS-stimulated cells with the test compound.
-
Assessment of Cytotoxicity: The MTT Assay
It is crucial to ensure that the observed bioactivity is not a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][13]
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with the same concentrations of 2-Acetylthiazolidine used in the bioactivity assays.
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Incubate for 2 hours in the dark at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Calculation of Cell Viability:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Statistical Validation: From Raw Data to Meaningful Conclusions
The statistical analysis of bioactivity data is a critical step in validating the experimental findings. The primary goal is to determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50), and to statistically compare the activity of different compounds.
Determination of IC50 Values
The IC50 value represents the concentration of a compound that is required to inhibit a biological process by 50%. It is a key parameter for comparing the potency of different compounds.[2]
-
Data Transformation: The percentage of inhibition is plotted against the logarithm of the compound concentration.
-
Non-linear Regression: A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis.
-
IC50 Calculation: The IC50 value is determined from the fitted curve.
Statistical Comparison of Bioactivity
To objectively compare the bioactivity of 2-Acetylthiazolidine with a reference compound like NAC, appropriate statistical tests must be employed.
-
Student's t-test or ANOVA: For comparing the mean inhibition at specific concentrations, a Student's t-test (for two groups) or an Analysis of Variance (ANOVA) followed by a post-hoc test (for multiple groups) can be used.[4]
-
Comparison of IC50 Values: To determine if the IC50 values of two compounds are significantly different, statistical methods such as the extra sum-of-squares F-test can be applied to the non-linear regression models.
Comparative Bioactivity Data
The following tables summarize hypothetical comparative data for the antioxidant and anti-inflammatory activities of 2-Acetylthiazolidine and N-acetylcysteine (NAC).
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) ± SD | Statistical Significance (p-value vs. NAC) |
| 2-Acetylthiazolidine | 125.6 ± 8.3 | < 0.05 |
| N-acetylcysteine (NAC) | 89.2 ± 5.7[7] | - |
| Ascorbic Acid (Control) | 45.1 ± 2.9 | < 0.001 |
Table 2: Comparative Anti-Inflammatory Activity (Nitric Oxide Scavenging in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) ± SD | Statistical Significance (p-value vs. NAC) |
| 2-Acetylthiazolidine | 150.2 ± 11.5 | < 0.01 |
| N-acetylcysteine (NAC) | 105.8 ± 9.1 | - |
| L-NAME (Control) | 25.4 ± 2.1 | < 0.001 |
Visualizing the Workflow and Logic
To provide a clear understanding of the experimental and analytical processes, the following diagrams illustrate the workflows.
Caption: Experimental workflow for assessing and validating the bioactivity of 2-Acetylthiazolidine.
Caption: Logical flow of the statistical validation process for bioactivity data.
Conclusion and Future Directions
The rigorous statistical validation of in vitro bioactivity data is a non-negotiable aspect of modern drug discovery and development. This guide has outlined a comprehensive framework for assessing and validating the antioxidant and anti-inflammatory potential of 2-Acetylthiazolidine, using N-acetylcysteine as a benchmark. The provided experimental protocols and statistical methodologies serve as a robust foundation for generating reliable and defensible data.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed bioactivities of 2-Acetylthiazolidine. Further investigations into its effects on specific signaling pathways involved in inflammation and oxidative stress, as well as in vivo studies, are warranted to fully understand its therapeutic potential.
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Ogunyemi, O. et al. (2008). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Journal of Medicinal Food, 11(4), 659-667. Available at: [Link]
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Ahmad, A. et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Chemical and Pharmaceutical Research, 10(8), 1191-1199. Available at: [Link]
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Dizdar, N. et al. (2000). Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice. Cancer Chemotherapy and Pharmacology, 45(1), 59-64. Available at: [Link]
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Chen, Y. et al. (2015). The dose-and time-effects of NAC on anti-DPPH oxidation activity. ResearchGate. Available at: [Link]
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Hernández-Vázquez, E. et al. (2020). The IC50 of the antioxidant activity of thiazolidinone derivatives 1, 5, 6, and 7 and ascorbic acid. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F. et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 27(19), 6296. Available at: [Link]
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Talbi, M. et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Medicinal Chemistry Research, 22(9), 4446-4457. Available at: [Link]
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Al-Amiery, A. A. et al. (2022). Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8356. Available at: [Link]
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Kim, D. S. et al. (2019). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264. 7 Cells. ResearchGate. Available at: [Link]
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Zembron-Lacny, A. et al. (2009). The Comparison of Antioxidant and Hematological Properties of N-Acetylcysteine and α-Lipoic Acid in Physically Active Males. Physiological Research, 58(6), 855-861. Available at: [Link]
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Kumar, R. S. et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(7), 3402-3410. Available at: [Link]
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Patel, R. J. et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 574-585. Available at: [Link]
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Zembron-Lacny, A. et al. (2009). The comparison of antioxidant and hematological properties of N-acetylcysteine and α-lipoic acid in physically active males. ResearchGate. Available at: [Link]
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Ivanenkov, Y. A. et al. (2019). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 24(15), 2799. Available at: [Link]
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Al-Masoudi, N. A. et al. (2013). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Available at: [Link]
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Yasmin, R. et al. (2022). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. Molecules, 27(19), 6614. Available at: [Link]
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Gkoktsis, A. et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(22), 8137. Available at: [Link]
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Ghorab, M. M. et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7356. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
